3-Chloro-4-methyl-6-phenylpyridazine
Overview
Description
3-Chloro-4-methyl-6-phenylpyridazine is a heterocyclic compound with the molecular formula C11H9ClN2 and a molecular weight of 204.66 g/mol This compound is a derivative of pyridazine, a six-membered ring containing two adjacent nitrogen atoms
Mechanism of Action
Mode of Action
It’s known that pyridazine derivatives can undergo various reactions, such as nickel-catalyzed cross-coupling with aromatic and heteroaromatic halides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . For instance, 3-Chloro-6-phenylpyridazine is known to undergo fluorination under solvent-free conditions in the presence of a phase transfer agent .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-methyl-6-phenylpyridazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with specific biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation. Additionally, this compound can impact metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, ultimately affecting cellular processes. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can be observed, including potential damage to vital organs. Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s influence on metabolic pathways underscores its potential as a modulator of biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its role in modulating cellular processes and achieving desired therapeutic outcomes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-6-phenylpyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-4-methylphenylhydrazine with 1,3-diketones under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methyl-6-phenylpyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Chloro-4-methyl-6-phenylpyridazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical transformations and reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-phenylpyridazine: This compound is similar in structure but lacks the methyl group at the 4-position.
4-Methyl-6-phenylpyridazine: This compound lacks the chlorine atom at the 3-position.
3-Chloro-4-methylpyridazine: This compound lacks the phenyl group at the 6-position.
Uniqueness
3-Chloro-4-methyl-6-phenylpyridazine is unique due to the presence of all three substituents (chlorine, methyl, and phenyl) on the pyridazine ring.
Properties
IUPAC Name |
3-chloro-4-methyl-6-phenylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-7-10(13-14-11(8)12)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVPWRBPJHXFRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182814 | |
Record name | 3-Chloro-4-methyl-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28657-39-8 | |
Record name | 3-Chloro-4-methyl-6-phenylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28657-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-methyl-6-phenylpyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028657398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-methyl-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-methyl-6-phenylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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